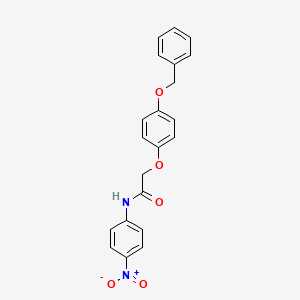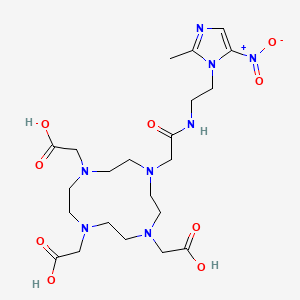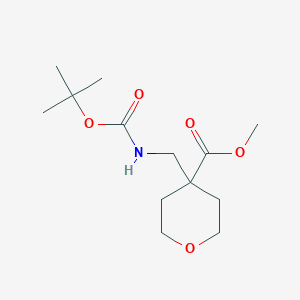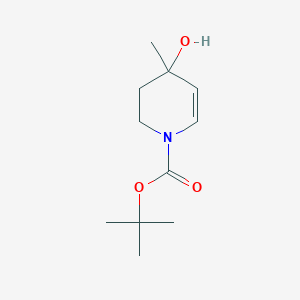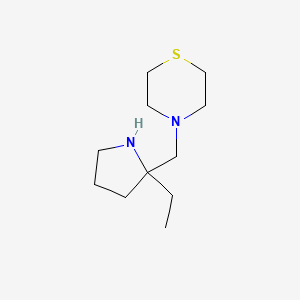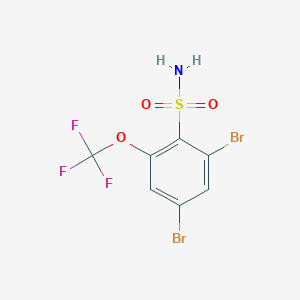
2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide typically involves the bromination of 6-(trifluoromethoxy)benzenesulfonamide. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 2 and 4 positions of the benzene ring . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide involves its interaction with molecular targets through its bromine and trifluoromethoxy groups. These functional groups enable the compound to form strong interactions with various biological and chemical targets, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2,4-Dibromo-6-(trifluoromethoxy)benzenesulfonamide include:
2,6-Dibromo-4-(trifluoromethoxy)aniline: This compound has similar bromine and trifluoromethoxy groups but differs in its functional group, which can lead to different reactivity and applications.
2,4-Dibromo-6-(trifluoromethyl)benzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity, making it valuable for specialized applications .
Properties
Molecular Formula |
C7H4Br2F3NO3S |
|---|---|
Molecular Weight |
398.98 g/mol |
IUPAC Name |
2,4-dibromo-6-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H4Br2F3NO3S/c8-3-1-4(9)6(17(13,14)15)5(2-3)16-7(10,11)12/h1-2H,(H2,13,14,15) |
InChI Key |
KIJCLGJIYPEWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)S(=O)(=O)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


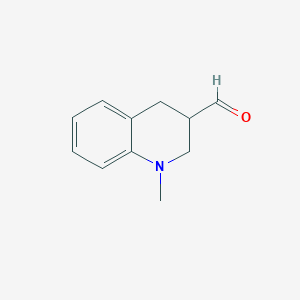
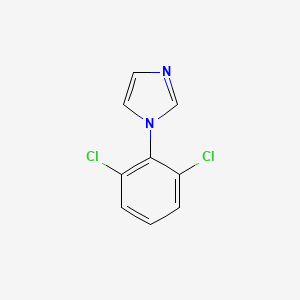
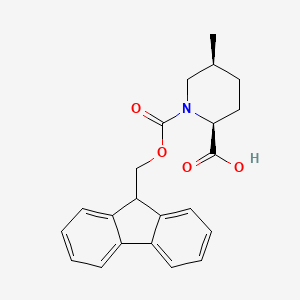
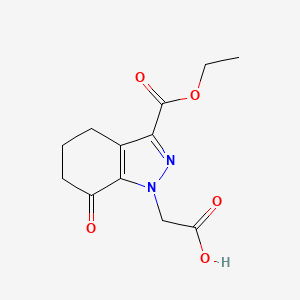
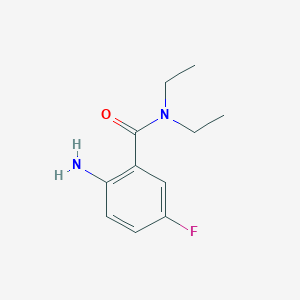
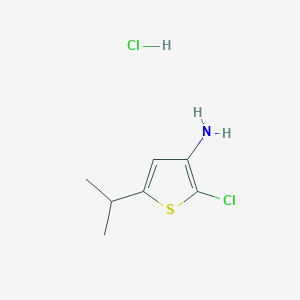
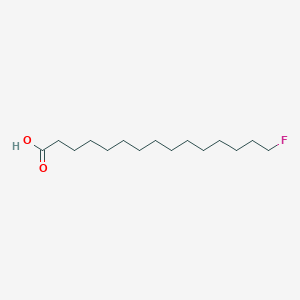
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12990470.png)
